![molecular formula C8H5BrFNS B2778136 2-Bromo-6-fluoro-7-methyl-1,3-benzothiazole CAS No. 1427449-18-0](/img/structure/B2778136.png)
2-Bromo-6-fluoro-7-methyl-1,3-benzothiazole
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Description
2-Bromo-6-fluoro-7-methyl-1,3-benzothiazole is a chemical compound that has been widely used in scientific research for its unique properties. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure. This compound has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Scientific Research Applications
Antitumor Activity
Several studies have focused on the synthesis and evaluation of benzothiazole derivatives, including fluorinated 2-(4-aminophenyl)benzothiazoles, for their antitumor properties. These compounds have been found to possess highly selective and potent antitumor properties both in vitro and in vivo. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxicity in sensitive human breast cancer cell lines but were inactive against nonmalignant and other cancer cell lines. This selectivity extends to ovarian, lung, renal, and colon carcinoma cell lines, with significant growth inhibition observed in xenograft tumor models (Hutchinson et al., 2001; Bradshaw et al., 2002).
DNA Adduct Formation
The antitumor mechanism of benzothiazole derivatives has been linked to their ability to form DNA adducts in sensitive tumor cells, a process that is dependent on cytochrome P450 1A1 activity. This unique mechanism indicates that these compounds become metabolized into reactive species that can bind covalently to DNA, leading to cell death in tumor cells (Leong et al., 2003).
Fluorescence-Based Applications
Benzothiazole derivatives have also been utilized in the development of fluorescent probes for sensing applications. For example, a study on 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole explored its application in sensing pH and metal cations, leveraging the high acidity of the fluorophenol moiety to achieve high sensitivity and selectivity (Tanaka et al., 2001). Another example includes the development of a highly water-soluble fluorescent and colorimetric pH probe based on the benzothiazole structure, demonstrating the potential for real-time pH sensing in biological and environmental samples (Diana et al., 2020).
properties
IUPAC Name |
2-bromo-6-fluoro-7-methyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNS/c1-4-5(10)2-3-6-7(4)12-8(9)11-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNVUZSOZFZPTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1SC(=N2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1427449-18-0 |
Source
|
Record name | 2-bromo-6-fluoro-7-methyl-1,3-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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